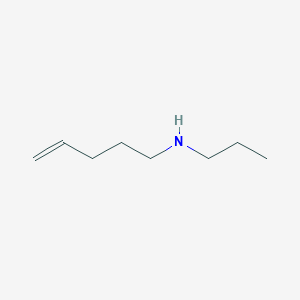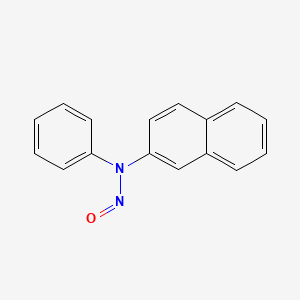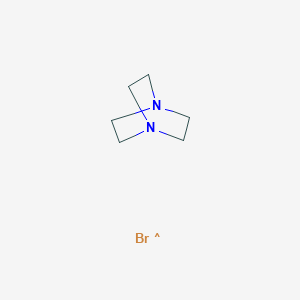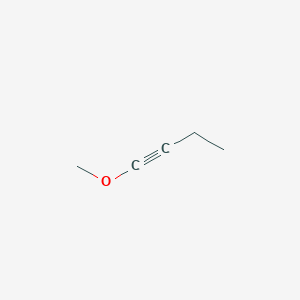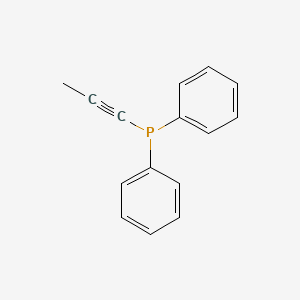
Phosphine, diphenyl-1-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, diphenyl-1-propynyl- is an organophosphorus compound with the molecular formula C₁₅H₁₃P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, diphenyl-1-propynyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
- Reaction of Diphenylphosphine with Propargyl Bromide:
Reagents: Diphenylphosphine, Propargyl Bromide, Base (e.g., Sodium Hydride)
Conditions: Solvent (e.g., Tetrahydrofuran), Room Temperature
:Reaction: Ph2PH+BrCH2C≡CH→Ph2PCH2C≡CH+HBr
Industrial Production Methods
Industrial production of phosphine, diphenyl-1-propynyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl-1-propynyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxygen, Hydrogen Peroxide
Conditions: Ambient Temperature
Products: Phosphine Oxides
-
Substitution
Reagents: Alkyl Halides, Aryl Halides
Conditions: Base (e.g., Sodium Hydride), Solvent (e.g., Tetrahydrofuran)
Products: Substituted Phosphines
-
Addition
Reagents: Alkenes, Alkynes
Conditions: Catalysts (e.g., Palladium)
Products: Addition Products
Common Reagents and Conditions
Common reagents used in reactions with phosphine, diphenyl-1-propynyl- include oxygen, hydrogen peroxide, alkyl halides, and aryl halides. Typical reaction conditions involve the use of bases like sodium hydride and solvents such as tetrahydrofuran.
Scientific Research Applications
Phosphine, diphenyl-1-propynyl- has several scientific research applications:
-
Chemistry
- Used as a ligand in transition metal catalysis.
- Employed in the synthesis of complex organic molecules.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug development.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in materials science for the development of new materials.
Mechanism of Action
The mechanism of action of phosphine, diphenyl-1-propynyl- involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can donate a pair of electrons, making it reactive towards electrophiles. This reactivity is exploited in catalysis and organic synthesis.
Comparison with Similar Compounds
Phosphine, diphenyl-1-propynyl- can be compared with other similar compounds such as diphenylphosphine and triphenylphosphine. While all these compounds contain a phosphorus atom bonded to phenyl groups, the presence of the propynyl group in phosphine, diphenyl-1-propynyl- imparts unique reactivity and properties.
Similar Compounds
-
Diphenylphosphine
- Molecular Formula: C₁₂H₁₁P
- Lacks the propynyl group, making it less reactive in certain reactions.
-
Triphenylphosphine
- Molecular Formula: C₁₈H₁₅P
- Contains three phenyl groups, widely used as a ligand in catalysis.
Phosphine, diphenyl-1-propynyl- stands out due to its unique structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
6224-94-8 |
|---|---|
Molecular Formula |
C15H13P |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
diphenyl(prop-1-ynyl)phosphane |
InChI |
InChI=1S/C15H13P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H3 |
InChI Key |
JCXVNBFSVIGHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


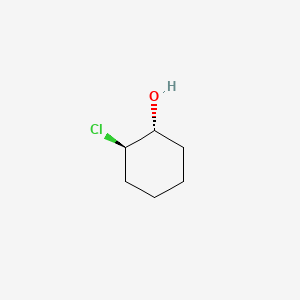
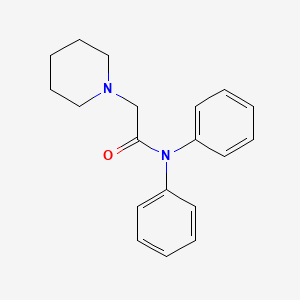
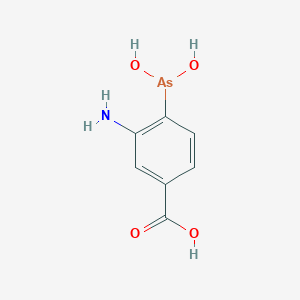


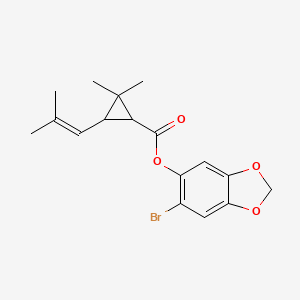
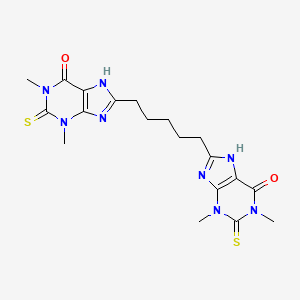
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
